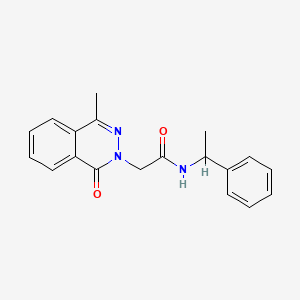

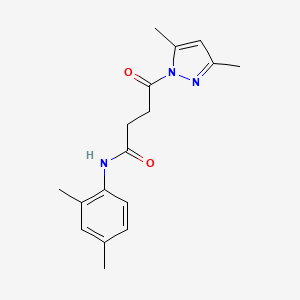

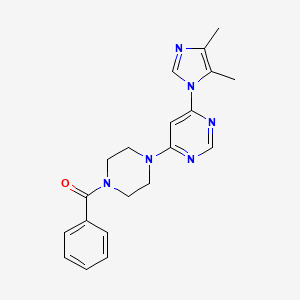

![molecular formula C13H8N4S B5558149 8-苯基噻吩并[3,2-e][1,2,4]三唑并[4,3-c]嘧啶](/img/structure/B5558149.png)

8-苯基噻吩并[3,2-e][1,2,4]三唑并[4,3-c]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as thienotriazolopyrimidine derivatives, often involves oxidative cyclization processes. For instance, a mild and efficient synthesis route for new 3-phenylthienotriazolopyrimidine derivatives has been developed using iodobenzene diacetate, showcasing the oxidative cyclization of thienopyrimidinyl hydrazones at room temperature to yield high-quality compounds (Joe, Son, & Song, 2008).

科学研究应用

合成与结构表征

- Joe 等人(2008 年)的一项研究开发了一种温和有效的合成新 3-苯基噻吩并三唑并嘧啶衍生物的方法,重点介绍了使用碘代苯二乙酸对噻吩并嘧啶基腙进行氧化环化。这种方法允许在室温下以高产率创建衍生物,展示了这些化合物在化学合成中的多功能性 (Byeoung Sun Joe,H. Son,& Yang-Heon Song,2008)。

- Desenko 等人(2006 年)讨论了 5-氨基-4-苯基-1,2,3-三唑与查耳酮的缩合,导致合成 6,7-二氢-(1,2,3)-三唑并[1,5-a]嘧啶。这项研究提供了对化合物的互变异构平衡的见解,有助于理解它们的化学行为 (Sergey M. Desenko 等人,2006)。

潜在的生物活性

- El-Agrody 等人(2001 年)的研究重点是合成各种嘧啶衍生物,包括 [1,2,4] 三唑并 [1,5-c] 嘧啶,探索它们的抗菌活性。一些合成的化合物对细菌和真菌物种表现出中等作用,表明在开发新的抗菌剂方面具有潜在应用 (A. El-Agrody 等人,2001)。

- Wang 等人(2015 年)合成了 4-苯基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮衍生物,并评估了它们的抗炎活性。一种化合物在二甲苯诱导的耳水肿试验中显示出显着的抑制作用,表明具有开发抗炎治疗的潜力 (Fusheng Pan 等人,2015)。

- 在抗惊厥研究领域,Wang 等人(2015 年)研究了 5-烷氧基噻吩并[2,3-e][1,2,4]三唑并[4,3-c]嘧啶衍生物的抗惊厥活性。他们的研究重点是最大电休克 (MES) 和皮下戊四唑 (scPTZ) 试验中具有高活性的化合物,为抗惊厥药物开发提供了一条有希望的途径 (Shiben Wang 等人,2015)。

作用机制

While the exact mechanism of action for 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not specified in the retrieved papers, related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . They are also known to exhibit cytotoxic activities against certain cancer cell lines .

未来方向

The future directions for research on 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and related compounds could involve further exploration of their pharmacological effects, the development of more efficient synthesis methods, and the design of novel analogs with enhanced activities . The use of quantitative structure-activity relationship (QSAR) models could also be beneficial in predicting the properties of new compounds .

属性

IUPAC Name |

11-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4S/c1-2-4-9(5-3-1)11-6-10-12-16-15-8-17(12)7-14-13(10)18-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHOAMHRAVZHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

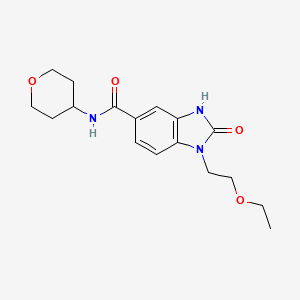

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)

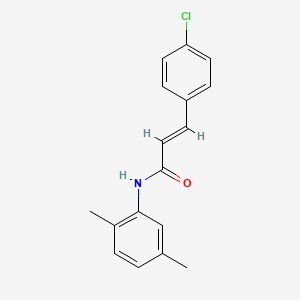

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)

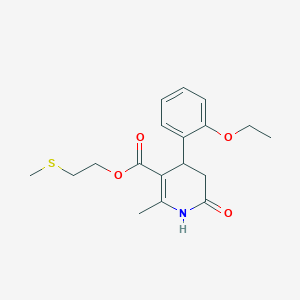

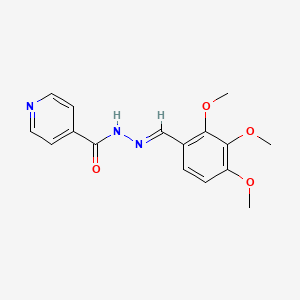

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)